molecular formula C8H11NO2S B6168477 4-(1,3-thiazol-2-yl)oxan-4-ol CAS No. 161385-93-9

4-(1,3-thiazol-2-yl)oxan-4-ol

Cat. No.: B6168477
CAS No.: 161385-93-9
M. Wt: 185.2
InChI Key:
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Description

4-(1,3-thiazol-2-yl)oxan-4-ol is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the oxane ring is a six-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yl)oxan-4-ol typically involves the formation of the thiazole ring followed by the introduction of the oxane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a thioamide and an α-haloketone can be reacted to form the thiazole ring, which is then subjected to further reactions to introduce the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-thiazol-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(1,3-thiazol-2-yl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The oxane ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound containing only the thiazole ring.

    Oxane: A compound containing only the oxane ring.

    Thiazolidine: A related compound with a saturated thiazole ring.

Uniqueness

4-(1,3-thiazol-2-yl)oxan-4-ol is unique due to the combination of the thiazole and oxane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wider range of interactions and applications compared to compounds containing only one of these rings.

Properties

CAS No.

161385-93-9

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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